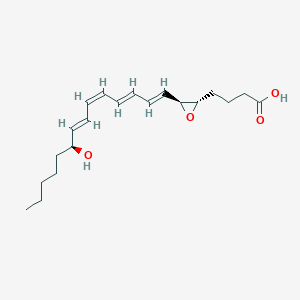
5,6-Ep-15S-HETE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Ep-15S-HETE is an oxylipin that is the (5S,6S)-epoxy-(15S)-hydroxy derivative of 7E,9E,11Z,13E-icosa-7,9,11,13-tetraenoic acid. It has a role as a metabolite. It is a polyunsaturated fatty acid, an oxylipin and a long-chain fatty acid.
Applications De Recherche Scientifique
1. Role in Airway Epithelial Cells
15-HETE, a major lipoxygenase metabolite of arachidonic acid produced by human airway epithelial cells, has been shown to be rapidly metabolized and incorporated into cellular lipids. In human tracheal epithelial cells, 15-HETE is primarily incorporated into phosphatidylinositol, suggesting a potential role in cellular signaling processes within the respiratory system (Alpert & Walenga, 1993).
2. Synthesis by Endothelial Cells
15-HETE is synthesized by human umbilical vein endothelial cells from arachidonic acid, indicating its possible involvement in vascular functions and endothelial cell behavior. This synthesis is enhanced by stimuli like thrombin, suggesting a response mechanism to certain physiological conditions (Gorman et al., 1985).
3. Implications in Dermatological Conditions
The generation of 15-HETE in dermis from uninvolved psoriatic skin is significantly less compared to normal dermis. This reduced formation of 15-HETE, which can inhibit synthesis of certain inflammatory mediators, might contribute to the development of psoriasis (Kragballe et al., 1986).
4. Inflammatory Regulation
15-HETE may play a role in inflammation, as evidenced by its ability to inhibit leukotriene B4-induced neutrophil migration across endothelium. This suggests that 15-HETE may act as an endogenous inhibitor of certain inflammatory processes (Takata et al., 1994).
5. Role in Hematopoiesis
15-HETE production appears to be an essential step in the action of erythropoietin on erythroid progenitor cells, suggesting a significant role in hematopoiesis and the development of blood cells (Beckman et al., 1987).
6. Interaction with Epidermal Activities
15-HETE formation by dermal fibroblasts may regulate important epidermal activities by inhibiting the formation of certain inflammatory and proliferative mediators in the epidermis (Kragballe et al., 1986).
7. Association with Airway Epithelium
In human bronchi, 15(S)-HETE is the major arachidonic acid metabolite and is associated predominantly with airway epithelium. Its elevated levels in asthmatic patients suggest a potential role in airway inflammation (Kumlin et al., 1990).
8. Biotechnological Production
15-HETE can be produced biotechnologically using soybean lipoxygenase, showcasing its potential for large-scale production for research and therapeutic purposes (Kim, Shin, & Oh, 2014).
9. Potential in Signal Transduction
15-HETE can substitute in the phosphoinositide signaling pathway, indicating its possible role in modulating cell signaling mechanisms, particularly in endothelial cells (Legrand et al., 1991).
Propriétés
Formule moléculaire |
C20H30O4 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
4-[(2S,3S)-3-[(1E,3E,5Z,7E,9S)-9-hydroxytetradeca-1,3,5,7-tetraenyl]oxiran-2-yl]butanoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18-19(24-18)15-11-16-20(22)23/h4-7,9-10,13-14,17-19,21H,2-3,8,11-12,15-16H2,1H3,(H,22,23)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19-/m0/s1 |
Clé InChI |
YNHSGCYEQVDEOY-UZDWIPAXSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)O)O |
SMILES |
CCCCCC(C=CC=CC=CC=CC1C(O1)CCCC(=O)O)O |
SMILES canonique |
CCCCCC(C=CC=CC=CC=CC1C(O1)CCCC(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


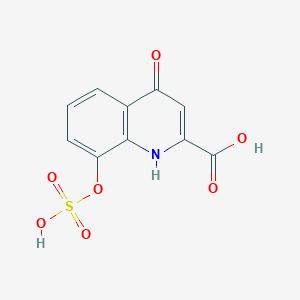


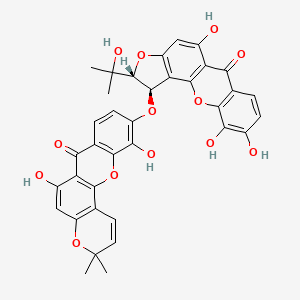
![3-[(1R)-2-[(1S,2R,4aR,5S)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B1249076.png)
![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-4-methylpentanoic acid](/img/structure/B1249077.png)
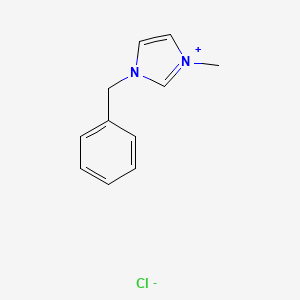
![(1S,2S,3S,11R,14S)-2-hydroxy-3-[(1S,2S,3S,11R,14S)-2-hydroxy-14-(1-hydroxyethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1249080.png)

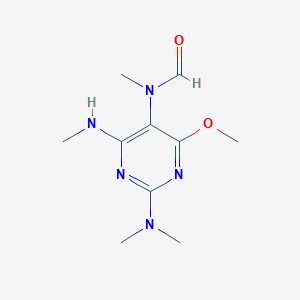
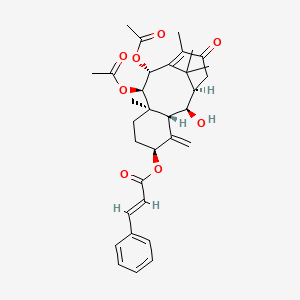
![4-Aminoimidazo[1,2-a]quinoxaline](/img/structure/B1249087.png)
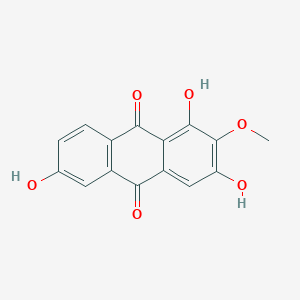
![2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B1249090.png)
